(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one
Description
The compound (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,6’-oxane]-2’-one is a complex organic molecule characterized by multiple chiral centers and a spirocyclic structure
Properties
Molecular Formula |
C39H62O15 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16?,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI Key |
BVALVRBXQYLPOW-JVAKETFISA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Glycosylation reactions to attach sugar moieties.
- Protection and deprotection steps to manage reactive functional groups.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques such as:
- Enzymatic synthesis for stereoselective transformations.
- Flow chemistry for efficient and scalable reactions.
- Use of chiral catalysts to ensure the correct stereochemistry.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains multiple glycosidic bonds (ether linkages between sugar moieties) and ester-like groups, making it susceptible to hydrolysis under acidic or enzymatic conditions.
Oxidation Reactions
The hydroxyl-rich structure (e.g., C3, C5', and sugar -OH groups) allows selective oxidation to ketones or carboxylic acids.
Reduction Reactions
The ketone group at C10 (part of the spirostan core) can undergo reduction to a secondary alcohol.
Glycosylation and Functionalization
The compound’s free hydroxyl groups (e.g., on the galactopyranoside moiety) can undergo derivatization.
Degradation Pathways
Environmental or metabolic degradation involves both abiotic and biotic pathways.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of other complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,3’R,4R,5’S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5’-dihydroxy-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6’-oxane]-2’-one analogs with slight modifications in functional groups.
- Other spirocyclic compounds with similar stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Biological Activity
The compound identified as (1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 869.04 g/mol. The structure features multiple hydroxyl groups and a spirocyclic framework that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₇₂O₁₆ |
| Molecular Weight | 869.04 g/mol |
| CAS Number | 19057-60-4 |
| Purity | Not specified |
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with enhanced radical scavenging activity. For instance, studies have shown that related compounds can effectively neutralize free radicals and reduce oxidative stress in cellular systems .
Anticancer Potential
The compound's structural characteristics suggest potential as an anticancer agent. Inhibitors targeting specific signaling pathways such as the Hedgehog (Hh) pathway have been investigated for their ability to suppress tumor growth. Compounds that modulate this pathway have shown promise in preclinical models for various cancers .
Neuroprotective Effects
Neuroprotective properties are another area of interest for this compound. Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase activity, which may be beneficial in treating neurodegenerative diseases like Alzheimer's . This inhibition can enhance acetylcholine levels in the brain and improve cognitive function.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Natural products with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. These activities can contribute to reducing inflammation in various disease models .
Case Studies
- Cancer Treatment : A study investigating the effects of compounds structurally related to our target showed significant inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism was linked to the downregulation of Hh signaling components .
- Neuroprotection : Another study highlighted a derivative's capability to protect neuronal cells from oxidative damage induced by glutamate toxicity through its antioxidant properties .
- Anti-inflammatory Activity : Research demonstrated that compounds with similar frameworks could significantly reduce inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
